molecular formula C10H10O5 B10877361 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- CAS No. 479-87-8

1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy-

Cat. No.: B10877361
CAS No.: 479-87-8
M. Wt: 210.18 g/mol
InChI Key: BYISGJCPRCCOPJ-UHFFFAOYSA-N
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Description

Benzofuranone Core Structure Analysis

The benzofuranone core consists of a benzene ring fused to a γ-lactone system, forming a planar bicyclic structure. X-ray crystallographic studies of related 6,7-dimethoxy derivatives reveal bond lengths of $$1.36 \, \text{Å}$$ for the lactone carbonyl (C=O) and $$1.41 \, \text{Å}$$ for the ether oxygen (C–O–C), consistent with partial double-bond character in the lactone ring. The dihedral angle between the benzene ring and lactone plane measures approximately $$12.7^\circ$$, indicating minimal distortion from coplanarity.

Key structural parameters derived from analogous compounds include:

Parameter Value
C=O bond length $$1.36 \pm 0.02 \, \text{Å}$$
C–O–C bond angle $$117.4^\circ$$
Benzene ring aromaticity HOMA index 0.98

The molecular formula $$ \text{C}{10}\text{H}{10}\text{O}_5 $$ (MW 222.19 g/mol) was confirmed through high-resolution mass spectrometry, showing a sodium adduct peak at $$ m/z $$ 245.0621 [M+Na]$$^+$$.

Methoxy and Hydroxyl Group Orientation Patterns

The 6,7-dimethoxy substituents adopt a para orientation on the benzene ring, creating distinct electronic effects. Nuclear Overhauser Effect (NOE) correlations in related structures demonstrate through-space interactions between the 6-OCH$$3$$ and 7-OCH$$3$$ groups, confirming their adjacent positions. The 3-hydroxy group exhibits restricted rotation due to intramolecular hydrogen bonding with the lactone carbonyl, as evidenced by:

  • Broad $$ ^1\text{H} $$ NMR signal at $$ \delta $$ 12.3 ppm (exchangeable proton)
  • IR stretching vibration at $$ 3210 \, \text{cm}^{-1} $$ (O–H) with shoulder at $$ 1728 \, \text{cm}^{-1} $$ (C=O)

Substituent electronic effects were quantified through Hammett parameters:

Position Substituent σ$$_\text{para}$$ σ$$_\text{meta}$$
6 OCH$$_3$$ -0.27 -0.11
7 OCH$$_3$$ -0.27 -0.11
3 OH +0.25 +0.10

This electronic profile explains the compound's UV-vis absorption maxima at 278 nm ($$ \varepsilon = 12,400 \, \text{M}^{-1}\text{cm}^{-1} $$) attributable to π→π* transitions in the conjugated system.

Tautomeric Equilibrium Studies

The 3-hydroxy group participates in a pH-dependent tautomeric equilibrium between lactone and open-chain carboxylate forms:

$$
\text{Lactone form} \rightleftharpoons \text{Enolic carboxylate} \quad K_\text{taut} = 10^{-4.2} \, \text{at 25°C}
$$

Key evidence for tautomerism includes:

  • pH-dependent $$ ^1\text{H} $$ NMR chemical shift changes ($$\Delta \delta$$ 0.8 ppm for H-4)
  • Two distinct carbonyl IR bands ($$1728 \, \text{cm}^{-1}$$ lactone vs. $$1685 \, \text{cm}^{-1}$$ carboxylate)
  • Biphasic UV-vis absorption profile with isosbestic point at 245 nm

Variable-temperature NMR studies (298–338 K) revealed an activation energy ($$E_\text{a}$$) of $$68.5 \, \text{kJ/mol}$$ for the tautomeric interconversion, corresponding to a half-life of $$23 \, \text{minutes}$$ at physiological temperature.

Properties

IUPAC Name

3-hydroxy-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-13-6-4-3-5-7(8(6)14-2)10(12)15-9(5)11/h3-4,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYISGJCPRCCOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392852
Record name 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-87-8
Record name 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ortho-hydroxybenzoic acid derivatives, which undergo intramolecular cyclization in the presence of dehydrating agents. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the methoxy groups.

Scientific Research Applications

Medicinal Chemistry Applications

1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- has been identified as a promising candidate in pharmacological research due to its notable biological activity. Its applications extend to:

Cancer Treatment :

  • The compound interacts with specific molecular targets within cancer cells, potentially modulating cellular processes and signaling pathways. Studies indicate that it may act as an inhibitor of certain kinases involved in cancer progression, making it a subject of interest for developing novel cancer therapies .

Anti-inflammatory Therapies :

  • The presence of hydroxy and methoxy groups suggests that this compound may influence inflammatory pathways. Research indicates its potential to modulate enzyme activities related to inflammation, thereby offering therapeutic avenues for conditions characterized by excessive inflammatory responses .

Synthesis and Structural Variants

The synthesis of 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- typically involves cyclization reactions starting from ortho-hydroxybenzoic acid derivatives. Variations in the synthesis process can yield analogs with differing biological activities:

Compound NameStructural Features
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)Similar benzopyran structure with hydroxy and methoxy groups
4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)Additional methoxy groups enhancing reactivity
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxyMultiple methoxy groups contributing to unique properties

These structural variants can provide insights into the relationship between structure and biological activity, guiding further drug development efforts.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- in various experimental settings:

  • In vitro Studies : The compound has demonstrated significant inhibitory effects on cancer cell lines with IC50 values indicating potent activity against specific kinases .
  • Animal Models : Preclinical trials have shown promising results in reducing tumor size and improving survival rates in animal models treated with this compound .

These findings underscore the potential of this compound as a lead candidate for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of 1(3H)-isobenzofuranone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1(3H)-Isobenzofuranone Derivatives

Compound Name Substituents Molecular Weight Source/Synthetic Origin Bioactivity/Application Reference
3-hydroxy-6,7-dimethoxy-1(3H)-isobenzofuranone 3-OH, 6,7-OCH₃ ~208.2 (calc.) Likely synthetic or fungal Not reported in evidence
JVPH3 3,5-bis(4-chlorophenyl),7-OH Not provided Synthetic Antileishmanial (inhibits LdTOPII)
JVPH4 4-bromo, 30-OH, 50-(4-bromophenyl) Not provided Synthetic Induces ROS-mediated apoptosis
4-(methoxymethyl)-7-methoxy-6-methyl-1(3H)-isobenzofuranone 4-OCH₂CH₃, 7-OCH₃, 6-CH₃ Not provided Mangrove fungus Penicillium sp. Cytotoxic (IC₅₀: 6–10 µg/mL)
4,6-dihydroxy-1(3H)-isobenzofuranone 4,6-OH ~152.1 (calc.) Fungus Lasiosphaera fenzlii Hemostatic agent
3-butyl-7-hydroxy-1(3H)-isobenzofuranone 3-butyl, 7-OH ~206.2 (calc.) Synthetic Antiplatelet activity

Key Observations :

Substituent Effects on Bioactivity: Halogenated Derivatives (JVPH3/JVPH4): The presence of electron-withdrawing groups (e.g., chloro, bromo) enhances antiparasitic activity by targeting DNA topoisomerase II and inducing oxidative stress . Methoxy/Methyl Groups: Derivatives like 4-(methoxymethyl)-7-methoxy-6-methyl-1(3H)-isobenzofuranone exhibit cytotoxicity, likely due to enhanced lipophilicity and membrane permeability . Hydroxyl Groups: Compounds with multiple hydroxyls (e.g., 4,6-dihydroxy) demonstrate hemostatic effects, possibly via interactions with blood coagulation pathways .

Synthetic vs. Natural Origins :

  • Fungal-derived analogs (e.g., Penicillium sp.) often feature methoxy or alkyl substitutions, while synthetic routes enable precise halogenation or alkylation for targeted bioactivity .

Position-Specific Activity :

  • The 3-hydroxy group in the target compound may confer hydrogen-bonding capacity, influencing binding to enzymes or receptors. Methoxy groups at 6,7 positions likely reduce metabolic degradation compared to unsubstituted analogs.

Research Findings and Implications

  • Antiparasitic Mechanisms : Halogenated derivatives (JVPH3/JVPH4) inhibit Leishmania parasites via dual mechanisms: topoisomerase II inhibition and ROS-mediated apoptosis, offering a template for antileishmanial drug design .
  • Cytotoxicity : Methoxy and methyl substitutions correlate with anticancer activity, as seen in marine fungal compounds, though selectivity remains a challenge .

Biological Activity

1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- is a complex organic compound that has garnered attention due to its unique chemical structure and potential therapeutic applications. This compound features a fused benzene and furan ring system, with hydroxy and methoxy substituents that enhance its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.18 g/mol
  • CAS Registry Number : 569-31-3
  • IUPAC Name : 6,7-dimethoxy-1(3H)-isobenzofuranone

The biological activity of 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- is primarily attributed to its interaction with various molecular targets within biological systems. The hydroxy and methoxy groups are believed to play critical roles in modulating enzyme activities and receptor functions. These interactions can lead to alterations in cellular signaling pathways, which may have therapeutic implications in areas such as cancer treatment and anti-inflammatory therapies .

Biological Activities

1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- exhibits several notable biological activities:

  • Antidepressant Effects : Recent studies have shown that derivatives of isobenzofuranones can inhibit serotonin reuptake, suggesting potential antidepressant properties. For instance, compound 10a demonstrated significant improvement in depression-like behavior in mice models by increasing serotonin levels in the cortex .
  • Cytotoxicity : Research indicates that various isobenzofuranone derivatives exhibit cytotoxic effects against tumor cells. For example, compounds derived from marine fungi showed cytotoxicity against Raji and MDA-MB-435 tumor cells with varying IC50 values .
  • Antifungal Activity : Some studies have reported antifungal properties associated with isobenzofuranones. These compounds demonstrated inhibitory effects on fungal growth, although specific data for 3-hydroxy-6,7-dimethoxy- remains limited .

Study on Antidepressant Properties

A study focused on synthesizing novel isobenzofuranone derivatives aimed at evaluating their antidepressant potential. Compound 10a was particularly noted for its ability to enhance neurotransmitter levels and promote recovery from stress-induced neuronal damage in mice models. The study concluded that this compound could serve as a promising candidate for further development as an antidepressant .

Cytotoxicity Evaluation

In another investigation, the cytotoxic effects of various isobenzofuranones were assessed against different cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with some exhibiting IC50 values below 20 µM against specific tumor cells .

Comparative Analysis of Related Compounds

The following table summarizes structural similarities and biological activities among various isobenzofuranone derivatives:

Compound NameStructural FeaturesBiological Activity
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)Similar benzopyran structureModerate cytotoxicity
4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)Additional methoxy groupsEnhanced reactivity
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxyMultiple methoxy groupsSignificant anti-inflammatory effects

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 3-hydroxy-6,7-dimethoxy-1(3H)-isobenzofuranone, and how can its purity be optimized?

  • Methodological Answer : A common synthesis involves the reaction of 2,3-dihydroxybenzoic acid derivatives under controlled conditions. For example, a silicic acid column with a 4:1 dichloromethane-acetone eluant system achieves purification, yielding ~10% after recrystallization from ethanol (m.p. 142–143°C) . Characterization via ¹H NMR (e.g., δ 6.19 and 6.44 ppm, J = 8.4 Hz for aromatic protons) and IR ensures structural validation. Optimizing reaction time, temperature, and column elution gradients can improve yield and purity.

Q. How is spectroscopic characterization of this compound performed, and what key spectral markers distinguish it?

  • Methodological Answer : Key techniques include:

  • ¹H NMR (60 MHz, CDCl₃): Distinct doublets at δ 6.19 and 6.44 ppm (J = 8.4 Hz) for aromatic protons, with a broad singlet at δ 2.09 ppm for methoxy groups .
  • IR : Peaks corresponding to lactone carbonyl (C=O) and hydroxyl (O-H) stretches.
  • Melting Point : 142–143°C (slightly higher than literature values due to recrystallization solvents) .

Q. Are there natural sources or biosynthetic pathways reported for structurally related isobenzofuranones?

  • Methodological Answer : While 3-hydroxy-6,7-dimethoxy derivatives are primarily synthetic, endophytic fungi produce analogs like 7-methoxy-4,6-dimethyl-1(3H)-isobenzofuranone. Isolation involves solvent extraction, followed by HPLC or TLC purification, and structural confirmation via NMR and mass spectrometry .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported synthetic yields or characterization data?

  • Methodological Answer : Discrepancies in yields (e.g., 10% in one protocol vs. higher in others) may arise from purification methods or starting material quality. Systematic comparison using identical substrates, reaction conditions, and analytical techniques (e.g., HPLC purity assays) is critical. Replicating protocols from with controlled variables (e.g., column pore size) can clarify inconsistencies .

Q. How can the neuroprotective activity of this compound be evaluated in vitro, and what mechanistic insights exist?

  • Methodological Answer : Use PC12 neuronal cells exposed to oxidative stress (e.g., H₂O₂). Assess lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay and ROS levels with fluorescent probes (e.g., DCFH-DA). Comparative studies with analogs (e.g., 3-butyl-6-fluoro derivatives) suggest substituents like hydroxyl and methoxy groups enhance antioxidant capacity by scavenging free radicals .

Q. What role do structural modifications (e.g., substituent position) play in modulating bioactivity?

  • Methodological Answer : SAR studies indicate:

  • Methoxy Groups : Electron-donating groups at C6/C7 improve stability and membrane permeability.
  • Hydroxyl Group at C3 : Critical for hydrogen bonding with biological targets (e.g., enzymes in ROS pathways).
  • Modifications at C3 (e.g., alkylation) reduce activity, as seen in 3-butylidene derivatives . Computational docking and free-energy perturbation simulations can predict optimal substituent configurations.

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